Potassium trifluoroacetate

Catalog No.
S1904203
CAS No.
2923-16-2
M.F
C2HF3KO2
M. Wt
153.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium trifluoroacetate

CAS Number

2923-16-2

Product Name

Potassium trifluoroacetate

IUPAC Name

potassium;2,2,2-trifluoroacetate

Molecular Formula

C2HF3KO2

Molecular Weight

153.12 g/mol

InChI

InChI=1S/C2HF3O2.K/c3-2(4,5)1(6)7;/h(H,6,7);

InChI Key

SIMZKPFFQPBRPY-UHFFFAOYSA-N

SMILES

C(=O)(C(F)(F)F)[O-].[K+]

Canonical SMILES

C(=O)(C(F)(F)F)O.[K]

Potassium trifluoroacetate (KCF₃COO) is a versatile chemical reagent used in various organic reactions []. Its primary function lies in serving as a source of the trifluoroacetyl anion (CF₃CO₂⁻) []. This anion plays a crucial role in several key areas of organic synthesis, as detailed below:

  • Trifluoromethylation Reactions

    The trifluoroacetyl group (CF₃CO) is a valuable functional group in medicinal chemistry and materials science due to its unique electronic and steric properties []. Potassium trifluoroacetate acts as a convenient precursor for introducing this group into organic molecules. Researchers have employed it in reactions involving nucleophilic substitution and acylation to achieve trifluoromethylation []. For instance, potassium trifluoroacetate has been used to synthesize trifluoromethyl thioethers via iron(II) chloride-catalyzed decarboxylation followed by trifluoromethylation of organothiocyanates [].

  • Other Applications

    Beyond trifluoromethylation, potassium trifluoroacetate finds application in various other organic transformations. Its specific uses depend on the reaction conditions and the desired product. Some potential applications include:

    • Deprotonation: The trifluoroacetyl anion can act as a strong base for deprotonation reactions, particularly for acidic protons like those in terminal alkynes [].
    • Fluorination: Under specific conditions, potassium trifluoroacetate can be a fluoride source for fluorination reactions [].

Potassium trifluoroacetate is an inorganic compound with the chemical formula CF3COOK\text{CF}_3\text{COOK} and a molecular weight of 152.11 g/mol. It is the potassium salt of trifluoroacetic acid and appears as a white to light yellow powder or crystalline solid. This compound is known for its high solubility in water, making it useful in various chemical applications. It has a melting point ranging from 140 °C to 144 °C and can decompose upon heating, particularly at temperatures above 220 °C, yielding potassium fluoride and other volatile products such as carbon dioxide and trifluoroacetyl fluoride .

, primarily as a source of trifluoroacetate ions. One significant reaction involves its formation from trifluoroacetic acid and potassium hydroxide:

CF3COOH+KOHCF3COOK+H2O\text{CF}_3\text{COOH}+\text{KOH}\rightarrow \text{CF}_3\text{COOK}+\text{H}_2\text{O}

Additionally, it can act as a catalyst in various reactions, including the synthesis of trifluoromethylated compounds. For instance, it has been utilized in the trifluoromethylation of aromatic and heteroaromatic compounds using a flow system, demonstrating its effectiveness in producing a wide range of trifluoromethylated products with high yields .

Potassium trifluoroacetate can be synthesized through several methods:

  • Reaction with Trifluoroacetic Acid:
    • Mixing trifluoroacetic acid with potassium hydroxide or potassium carbonate leads to the formation of potassium trifluoroacetate.
  • From Trifluoroethanol:
    • A more complex synthesis involves reacting 2,2,2-trifluoroethanol with sodium hypochlorite and potassium bromide in acetonitrile under controlled pH conditions, followed by treatment with sulfuric acid and methanol .
  • Electrochemical Methods:
    • Recent studies have explored electrochemical synthesis routes that provide efficient production methods for potassium trifluoroacetate .

Potassium trifluoroacetate has diverse applications across various fields:

  • Chemical Synthesis: It serves as a reagent for synthesizing trifluoromethylated compounds, which are valuable in pharmaceuticals and agrochemicals.
  • Electrolyte in Supercapacitors: Recent research has highlighted its potential as an electrolyte in supercapacitors, enhancing energy density without compromising performance .
  • Catalyst: It is used as a catalyst in specific organic reactions, particularly those involving fluorinated compounds .

Interaction studies involving potassium trifluoroacetate focus primarily on its reactivity with other chemical species rather than biological interactions. For instance, it has been shown to effectively participate in cross-coupling reactions that involve aryl halides, significantly contributing to the field of synthetic organic chemistry . Its role as an electrolyte also suggests potential interactions with electrode materials that could enhance energy storage capabilities in electrochemical systems .

Several compounds share similarities with potassium trifluoroacetate due to their structural or functional characteristics. Here are some notable examples:

CompoundFormulaUnique Features
Sodium trifluoroacetateCF₃COONaSodium salt variant, often used similarly in reactions.
Lithium trifluoroacetateCF₃COLiLithium salt variant; used in specialized synthetic applications.
Trifluoroacetic acidCF₃COOHParent acid; serves as a precursor for synthesis of salts like potassium trifluoroacetate.
Potassium acetateCH₃COOKCommon acetate salt; used widely but lacks fluorine substituents.

Uniqueness: Potassium trifluoroacetate is distinguished by the presence of three fluorine atoms attached to the carbon atom adjacent to the carboxylate group, which imparts unique reactivity patterns not found in non-fluorinated counterparts. This fluorinated structure enhances its utility in specific chemical transformations that are not achievable with other similar compounds.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

152.95657024 g/mol

Monoisotopic Mass

152.95657024 g/mol

Heavy Atom Count

8

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (78.43%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (13.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (13.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (78.43%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H412 (11.76%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

2923-16-2

Wikipedia

Potassium trifluoroacetate

Dates

Modify: 2023-08-16

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